

atmospheric chemistry of trimethoxymethane

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Compound Focus: Trimethoxymethane

CAS No.: 149-73-5

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Pyrolysis Reactions & Kinetic Parameters

Reaction Type	Reaction	A Factor	n	Ea (kJ/mol)
TMM C-H Bond Fission	$(\text{CH}_3\text{O})_3\text{CH} \rightarrow (\text{CH}_3\text{O})_2\text{CHOC}^{\cdot}\text{H}_2 + \text{H}^{\cdot}$	2.70×10^{17}	-0.87	376.0
TMM C-H Bond Fission	$(\text{CH}_3\text{O})_3\text{CH} \rightarrow (\text{CH}_3\text{O})_3\text{C}^{\cdot} + \text{H}^{\cdot}$	2.70×10^{17}	-0.87	376.0
TMM C-O Bond Fission	$(\text{CH}_3\text{O})_3\text{CH} \rightarrow (\text{CH}_3\text{O})_2\text{CHO}^{\cdot} + \cdot\text{CH}_3$	4.79×10^{36}	-6.41	331.6
TMM C-O Bond Fission	$(\text{CH}_3\text{O})_3\text{CH} \rightarrow \text{CH}_3\text{OC}^{\cdot}\text{HOCH}_3 + \text{CH}_3\text{O}^{\cdot}$	4.79×10^{36}	-6.41	331.6
TMM Methanol Elimination	$(\text{CH}_3\text{O})_3\text{CH} \rightarrow \text{CH}_3\text{OH} + \text{CH}_3\text{O}\ddot{\text{C}}\text{OCH}_3$ [singlet diradical]	1.62×10^{11}	0.53	219.2
DMM Methanol Elimination	$\text{CH}_3\text{OCH}_2\text{OCH}_3 \rightarrow \text{CH}_3\text{OH} + \text{H}_2\text{C}=\text{O} + \cdot\text{CH}_3$	1.35×10^{11}	0.57	238.5

Note: Rate coefficients are expressed in the form $k = A \times T^n \times \exp(-E_a/RT)$, with units in s^{-1} for unimolecular reactions [1].

Experimental Protocols for Pyrolysis Studies

The kinetic data for TMM pyrolysis was determined through a combination of experimental and theoretical methods [1].

Single-Pulse Shock Tube with GC/MS Analysis

- **Objective:** To measure the speciation data of stable products formed during TMM pyrolysis.
- **Methodology:**
 - A helium-driven stainless-steel shock tube is used.
 - The tube is separated into driver and driven sections by a thin aluminum diaphragm.
 - The driven section is filled with a highly diluted mixture of TMM in an inert gas (e.g., argon).
 - A single pressure wave (shock) is generated, which rapidly heats the gas mixture to the desired high temperature (typically 900-1300 K).
 - The heated sample is held at this temperature for a very short, controlled time (~0.5-2 milliseconds) before being rapidly cooled by expansion waves.
 - The resulting gas composition is analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to identify and quantify the decomposition products.

Laser-Schlieren (LS) Shock Tube Technique

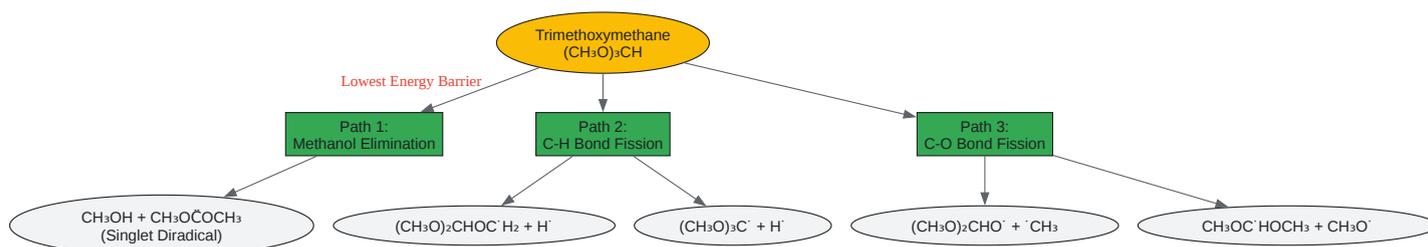
- **Objective:** To measure the overall rate of decomposition and density gradients during the pyrolysis process.
- **Methodology:**
 - This technique is performed in a different shock tube facility equipped with a laser-schlieren optical system.
 - A laser beam is passed through the test gas region behind the reflected shock wave.
 - The system measures the beam's deflection, which is proportional to the gradient of the gas density.
 - The density gradient profile over time provides a highly sensitive measure of the overall energy deposition and reaction rate, allowing for the determination of global dissociation rate constants.

Theoretical Calculations (RRKM/ME Theory)

- **Objective:** To calculate high-pressure limit rate constants for the elementary reactions involved in TMM pyrolysis.
- **Methodology:**
 - Potential energy surfaces for the key reactions are constructed using high-level quantum chemical calculations (e.g., DLPNO-CCSD(T)//B3LYP).
 - These calculations provide molecular geometries, vibrational frequencies, and energy barriers (E_a).
 - The Rice-Ramsperger-Kassel-Marcus/Master Equation (RRKM/ME) theory is then used to compute the microcanonical rate constants as a function of energy and pressure, which are then fitted to the modified Arrhenius form presented in the table.

Proposed Pyrolysis Pathways of Trimethoxymethane

The following diagram illustrates the primary initial decomposition pathways of TMM, as identified in the kinetic study.



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Initial pyrolysis pathways of **Trimethoxymethane (TMM)** [1].

Research Gaps and Future Directions

It is important to note that pyrolysis represents only one aspect of atmospheric chemistry. For a complete environmental impact assessment, the following areas require further investigation:

- **Oxidation Chemistry:** The reactions of TMM with atmospheric oxidants like OH radicals, ozone, and NO_x are critical for modeling its tropospheric lifetime and secondary pollutant formation [2] [1].
- **Secondary Organic Aerosol (SOA) Formation:** A key question is whether TMM oxidation contributes significantly to the formation of particulate matter (SOA), similar to other VOCs like camphene [2].
- **Experimental Validation:** The proposed oxidation mechanisms and products need to be confirmed through chamber studies and field measurements.

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References

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